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Enasidenib Technical Support Center: Addressing Batch-to-Batch Variability

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Compound of Interest		
Compound Name:	Enasidenib	
Cat. No.:	B8038215	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Enasidenib** powder. The information herein is designed to help address potential batch-to-batch variability that may impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is **Enasidenib** and what is its mechanism of action?

Enasidenib (formerly AG-221) is an orally available, selective, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme.[1][2][3][4] In certain cancers, such as acute myeloid leukemia (AML), mutations in the IDH2 gene lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG).[5][6] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic changes (DNA and histone hypermethylation) that block cellular differentiation.[5][7] **Enasidenib** binds to an allosteric site on the mutant IDH2 enzyme, inhibiting its activity, which in turn reduces 2-HG levels and promotes the differentiation of leukemic cells.[2][5][8]

Q2: What are the key physicochemical properties of **Enasidenib**?

Enasidenib is a white to off-white solid.[4] Its properties can have a direct impact on formulation, dissolution, and ultimately, its performance in both in vitro and in vivo models. Key properties are summarized in the table below.

Troubleshooting & Optimization





Q3: Why is the batch-to-batch consistency of **Enasidenib** powder critical for my research?

The physical and chemical properties of an active pharmaceutical ingredient (API) like **Enasidenib** can significantly influence its behavior and efficacy in experiments.[9][10][11] Inconsistent properties between batches can lead to variability in:

- Solubility and Dissolution Rate: Affecting the concentration of the compound in your assays.
 [12][13]
- Bioavailability: In animal studies, this can alter the exposure levels.[12]
- Cellular Uptake and Activity: Different physical forms can impact how the compound interacts with cells.
- Overall Reproducibility: Leading to unreliable and difficult-to-interpret experimental results.

Q4: What are the common causes of batch-to-batch variability in API powders?

Several factors can contribute to variability between different batches of an API powder:

- Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, stabilities, and dissolution rates.[12]
- Particle Size Distribution (PSD): The size and distribution of particles affect the surface area, which in turn influences the dissolution rate.[9][11][13] Finer particles generally dissolve faster.
- Purity Profile: The presence and concentration of impurities can vary between batches.
- Hygroscopicity: The tendency of the powder to absorb moisture from the air, which can affect its stability and handling.[9]
- Crystal Habit: The external shape of the crystals can impact flowability and handling properties.[11]

Q5: How can I assess the consistency of my **Enasidenib** powder if I suspect variability?



Several analytical techniques can be used to characterize and compare different batches of **Enasidenib** powder. The choice of technique depends on the suspected source of variability.

Q6: What should I do if I observe unexpected or inconsistent results in my experiments?

If you suspect batch-to-batch variability is affecting your results, a systematic approach is recommended. Refer to the troubleshooting guides below for a step-by-step process. The first step is to confirm that the experimental setup and procedures are consistent and not the source of the variability.

Data Presentation

Table 1: Key Physicochemical Properties of Enasidenib

Property	Value / Description	Reference
Molecular Formula	C19H17F6N7O	[4]
Molecular Weight	473.38 g/mol	[4]
Appearance	White to off-white solid	[4]
Solubility	Insoluble in water. Soluble in DMSO (≥47.3 mg/mL) and Ethanol (≥22.9 mg/mL).	[14]
CAS Number	1446502-11-9	[4]

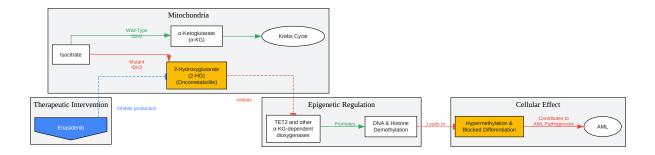
Table 2: Recommended Analytical Techniques for **Enasidenib** Powder Characterization



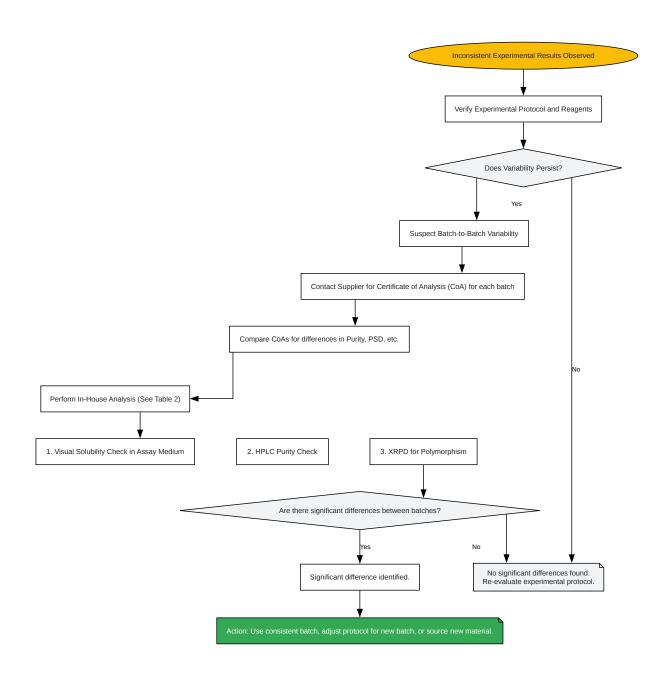
Parameter to Assess	Recommended Technique	Purpose
Purity and Impurities	High-Performance Liquid Chromatography (HPLC / UPLC-MS/MS)	To quantify the amount of Enasidenib and identify any impurities.
Polymorphism (Crystal Form)	X-Ray Powder Diffraction (XRPD)	To identify the crystalline form of the powder. Different batches should exhibit the same diffraction pattern.
Particle Size Distribution	Laser Diffraction	To measure the size and distribution of the particles in the powder.
Thermal Properties	Differential Scanning Calorimetry (DSC)	To determine the melting point and detect any polymorphic transitions.
Moisture Content	Karl Fischer Titration	To quantify the amount of water in the powder, which is important for hygroscopic compounds.
Chemical Identity	Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)	To confirm the chemical structure of the compound.

Visualizations









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